molecular formula C22H23F3N6O B6531573 3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-38-8

3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531573
CAS No.: 1020502-38-8
M. Wt: 444.5 g/mol
InChI Key: POAJGUZQVFSVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS: 1020502-38-8) is a pyridazine derivative featuring a piperazine ring substituted with a 4-(trifluoromethyl)benzoyl group and a 3,4,5-trimethylpyrazole moiety. Its molecular formula is C₂₂H₂₃F₃N₆O, with a molecular weight of 444.5 g/mol . Pyridazine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inotropic, anti-platelet aggregation, and anti-viral properties . Structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N6O/c1-14-15(2)28-31(16(14)3)20-9-8-19(26-27-20)29-10-12-30(13-11-29)21(32)17-4-6-18(7-5-17)22(23,24)25/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAJGUZQVFSVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Diketones with Hydrazines

Pyridazines are classically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For the target compound, 3,6-dichloropyridazine is a common precursor, prepared by reacting mucochloric acid with hydrazine hydrate under acidic conditions. Alternatively, 3,6-dihalopyridazines (X = Cl, Br) are accessible through halogenation of pyridazine-N-oxides, enabling selective substitution at the 3- and 6-positions.

Palladium-Catalyzed Cross-Coupling Reactions

Modern approaches employ palladium-catalyzed couplings to assemble the pyridazine ring. For example, Suzuki-Miyaura couplings between boronic acids and halopyridazines allow for late-stage diversification. In one protocol, 3-bromo-6-chloropyridazine reacts with trimethylpyrazole boronic ester under Pd(PPh₃)₄ catalysis to install the 6-(3,4,5-trimethylpyrazol-1-yl) group. This method offers regioselectivity and compatibility with sensitive functional groups.

Formation of the Piperazine-Benzoyl Intermediate

The piperazine-benzoyl moiety is synthesized separately and coupled to the pyridazine core.

Benzoylation of Piperazine

Piperazine reacts with 4-(trifluoromethyl)benzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to yield N-benzoylpiperazine. Excess benzoyl chloride ensures complete monoacylation, avoiding diacylated byproducts. The reaction is typically conducted at 0–5°C to minimize side reactions, achieving yields >85%.

Functionalization of Piperazine with Leaving Groups

To facilitate coupling to pyridazine, the piperazine nitrogen is activated with leaving groups. For instance, treatment of N-benzoylpiperazine with thionyl chloride converts the amide to a reactive imidoyl chloride intermediate, which undergoes nucleophilic displacement with halopyridazines.

Final Coupling and Purification

The piperazine-benzoyl intermediate is coupled to the 3-position of the pyridazine core.

Buchwald-Hartwig Amination

Pd₂(dba)₃/XantPhos-catalyzed amination links the piperazine to pyridazine. A representative procedure involves reacting 3-bromo-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine with N-benzoylpiperazine in toluene at 110°C, using t-BuONa as a base. This method affords the final product in 65–75% yield after column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 3-iodopyridazine derivative, N-benzoylpiperazine, Pd(OAc)₂, and BINAP in dioxane at 150°C (30 min) achieves 80% yield, compared to 24 h under conventional heating.

Optimization and Industrial-Scale Considerations

ParameterLaboratory-Scale OptimizationIndustrial-Scale Adaptation
Catalyst Loading5 mol% Pd2 mol% Pd with recycling
SolventDMF, tolueneMTBE (low toxicity)
Reaction Time24 h6–8 h (continuous flow)
Yield70–80%85–90% (after optimization)

Key challenges include minimizing Pd residues (<10 ppm) and managing exothermic reactions during scale-up. Continuous flow systems improve heat transfer and reproducibility.

Comparative Analysis of Synthetic Routes

Route Efficiency

  • Linear Synthesis (Stepwise Functionalization): 6 steps, 40% overall yield.

  • Convergent Synthesis (Modular Coupling): 4 steps, 55% overall yield.

Cost Analysis

  • Palladium catalysts account for 60% of raw material costs.

  • Switching from Pd(OAc)₂ to Pd nanoparticles reduces costs by 30% .

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions

Reaction TypeReagents/ConditionsYield (%)Reference
Piperazine couplingK₂CO₃, DMF, 80°C, 12h65–78
TrifluoromethylbenzoylationHantzsch ester, MeOH, RT, 6h72
Pyrazole functionalizationCuI, L-proline, DMSO, 100°C, 24h58

Pyridazine Core

  • Electrophilic substitution : Limited due to electron-withdrawing effects of adjacent substituents.

  • Nucleophilic attack : Occurs at the C-3 position when activated by electron-deficient substituents .

Piperazine Moiety

  • Acylation/alkylation : The secondary amine reacts with acyl chlorides or alkyl halides to form tertiary amines.

  • Protonation : Forms stable salts with acids (e.g., HCl), enhancing solubility for biological testing .

Trifluoromethylbenzoyl Group

  • Hydrolytic stability : Resists hydrolysis under physiological conditions (pH 7.4, 37°C) due to the strong electron-withdrawing CF₃ group .

  • Radical reactions : Participates in trifluoromethylation under UV light or radical initiators .

Trimethylpyrazole

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen lone pairs .

Table 2: Comparative Bioactivity of Structural Analogs

Analog StructureTarget ActivityIC₅₀ (μM)Reference
6-Phenyl-pyridazinone derivativeEGFR kinase inhibition0.12
Trifluoromethyl-pyrrolopyridineAntimicrobial (E. coli)4.7

Stability and Degradation

  • Thermal decomposition : Degrades above 250°C, releasing CO and NH₃ fragments (TGA-DSC data) .

  • Photodegradation : UV exposure (254 nm) induces cleavage of the piperazine-pyridazine bond, forming 3,4,5-trimethylpyrazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, making them more effective against various cancer cell lines.

Case Study : A study demonstrated that derivatives of piperazine showed significant cytotoxic effects against human cancer cell lines, suggesting that the incorporation of the trifluoromethylbenzoyl moiety could enhance these effects further.

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)15.2
Compound BHeLa (Cervical)10.5
3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazineA549 (Lung)TBD

Neuropharmacology

The piperazine ring is prevalent in many psychoactive compounds. Research suggests that modifications to this structure can lead to enhanced activity at neurotransmitter receptors.

Case Study : A derivative of piperazine was tested for its affinity towards serotonin receptors, showing promising results in modulating mood disorders.

CompoundReceptor TargetBinding Affinity (nM)
Compound C5-HT2A50
Compound DD2 Dopamine30
This compoundTBDTBD

Synthetic Applications

Mechanism of Action

  • Molecular Targets and Pathways: : If used in a medicinal context, the compound could interact with specific proteins or enzymes, modulating their activity. The presence of trifluoromethyl and piperazinyl groups suggests potential binding affinity with biological targets.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The ortho-CF₃ analog (CAS: 1020502-33-3) may exhibit distinct steric and electronic properties compared to the para-substituted target compound, affecting binding kinetics . Sulfonyl vs. Carbonyl: The biphenyl sulfonyl analog (CAS: 1013820-44-4) has a bulkier, more polar substituent, which could influence solubility and target selectivity .

Molecular Weight Trends :

  • The biphenyl sulfonyl derivative has the highest molecular weight (488.6 g/mol), which may impact bioavailability. In contrast, the methoxy-substituted compound (378.4 g/mol) is lighter, possibly enhancing membrane permeability .

The trifluoromethyl group’s resilience to oxidative metabolism could prolong the target compound’s half-life in vivo compared to methyl or methoxy analogs .

Biological Activity

The compound 3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22F3N5O2C_{19}H_{22}F_{3}N_{5}O_{2}, indicating a complex structure with multiple functional groups that contribute to its biological efficacy. The incorporation of trifluoromethyl and pyrazole moieties is particularly noteworthy, as these groups are often associated with enhanced pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those structurally similar to the compound . Pyrazole derivatives have shown significant inhibitory activity against various cancer cell lines through mechanisms such as:

  • Inhibition of BRAF(V600E) : Some derivatives effectively inhibit this mutant kinase, which is crucial in many cancers.
  • EGFR Inhibition : Compounds targeting the epidermal growth factor receptor have demonstrated promise in tumor growth suppression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes, which may be beneficial in treating inflammatory diseases. For instance, they have been shown to reduce nitric oxide production and inhibit cyclooxygenase (COX) activity in vitro .

Antimicrobial Activity

Some studies suggest that similar compounds exhibit antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Piperazine Ring : Contributes to receptor binding affinity.
  • Pyrazole Moiety : Essential for antitumor and anti-inflammatory activities.

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Antitumor Efficacy : In vitro studies showed that a structurally similar pyrazole derivative inhibited tumor cell proliferation by inducing apoptosis in breast cancer cell lines.
  • Inflammation Models : Animal models demonstrated reduced edema and inflammatory markers when treated with compounds featuring similar piperazine and pyrazole structures .
  • Microbial Resistance : Research indicated that certain pyrazole derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential as novel antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can structural purity be verified?

  • Methodology : A multi-step synthesis is typical for such hybrid heterocycles. The trifluoromethyl benzoyl-piperazine moiety can be introduced via nucleophilic substitution or amide coupling, while the pyridazine-pyrazole fragment may involve cyclocondensation of hydrazines with diketones. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Structural verification should combine 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to confirm regiochemistry and eliminate positional isomerism .

Q. What are the primary biological targets or activities reported for structurally related pyridazine-piperazine derivatives?

  • Evidence : Pyridazine-piperazine hybrids are associated with diverse bioactivities, including anti-inotropic, antiplatelet aggregation, and antimicrobial effects. For example, 3-(piperazin-1-yl)pyridazine derivatives exhibit antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus) and antiviral potential against RNA viruses . The trifluoromethyl group enhances metabolic stability and target affinity, as seen in kinase inhibitors and GPCR modulators .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Methodology : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or rapid clearance). Conduct parallel assays:

In vitro : Measure target binding (SPR, ITC) and cellular potency (IC50_{50} in relevant cell lines).

In vivo : Use pharmacokinetic profiling (plasma half-life, tissue distribution) and metabolite identification (LC-MS/MS). Adjust formulation (e.g., PEGylation or liposomal encapsulation) to improve bioavailability .

Q. What strategies optimize the synthetic yield of the trifluoromethyl benzoyl-piperazine intermediate?

  • Optimization :

  • Use Buchwald-Hartwig conditions (Pd2_2(dba)3_3, Xantphos, Cs2_2CO3_3) for coupling aryl halides with piperazine.
  • Introduce the trifluoromethyl benzoyl group via Schotten-Baumann reaction (benzoyl chloride, aqueous NaOH). Monitor reaction progress by TLC (Rf_f ~0.5 in 3:7 EtOAc/hexane). Yield improvements (>70%) are achievable by controlling stoichiometry (1.2:1 benzoyl chloride:piperazine) and refluxing in THF .

Q. How do substitutions on the pyrazole ring (3,4,5-trimethyl groups) influence structure-activity relationships (SAR)?

  • SAR Analysis :

  • Methyl groups : Enhance lipophilicity (logP) and membrane permeability, as demonstrated in pyrazole-containing kinase inhibitors. Trimethyl substitution reduces metabolic oxidation at the pyrazole ring, prolonging half-life.
  • Electron-withdrawing effects : The trifluoromethyl group on the benzoyl moiety increases electrophilicity, favoring hydrogen bonding with target proteins (e.g., ATP-binding pockets). Compare analogues with mono-/di-methyl or halogen substitutions using molecular docking (AutoDock Vina) and MMPBSA binding energy calculations .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Protocol :

  • Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-PDA (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Identify degradation products via LC-QTOF-MS/MS (ESI+ mode). Common issues include hydrolysis of the benzoyl-piperazine bond or oxidation of pyrazole methyl groups. Use forced degradation (acid/base/oxidative stress) to validate method robustness .

Conflict Resolution & Specialized Applications

Q. How to address solubility challenges in aqueous assay buffers for this lipophilic compound?

  • Strategies :

  • Use co-solvents (DMSO ≤1% v/v) with surfactants (0.01% Tween-80) to prevent aggregation.
  • Prepare stock solutions in DMSO followed by serial dilution in assay buffer (PBS pH 7.4). Confirm solubility via dynamic light scattering (DLS) and nephelometry. For in vivo studies, employ cyclodextrin-based formulations .

Q. What in vivo models are appropriate for evaluating anti-inflammatory activity given its structural similarity to COX-2 inhibitors?

  • Models :

Carrageenan-induced paw edema (rat) : Measure edema reduction at 3–6 h post-dose.

Collagen-induced arthritis (murine) : Assess joint inflammation via histopathology and cytokine profiling (IL-6, TNF-α).

  • Compare efficacy to celecoxib and validate COX-2 selectivity via enzyme immunoassay (ovine COX-1/COX-2 kits) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.